Acetophenone, 3'-(trimethylsiloxy)-
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Overview
Description
Acetophenone, 3’-(trimethylsiloxy)-: is an organic compound with the molecular formula C11H16O2Si . It is a derivative of acetophenone where the hydroxyl group at the 3’ position is replaced by a trimethylsiloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 3’-(trimethylsiloxy)- typically involves the reaction of m-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and results in the formation of the trimethylsiloxy derivative .
Industrial Production Methods: This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetophenone, 3’-(trimethylsiloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetophenone, 3’-(trimethylsiloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of Acetophenone, 3’-(trimethylsiloxy)- involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetophenone: The parent compound, which lacks the trimethylsiloxy group.
m-Hydroxyacetophenone: The precursor to Acetophenone, 3’-(trimethylsiloxy)-.
Trimethylsilyl ethers: A class of compounds similar in structure and reactivity.
Uniqueness: Acetophenone, 3’-(trimethylsiloxy)- is unique due to the presence of the trimethylsiloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
33342-86-8 |
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Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-(3-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
YJLBBILHUFBDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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